1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one
Overview
Description
1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic organic compound that features a triazole ring substituted with bromine atoms and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: Starting with a suitable precursor, such as an alkyl halide, the triazole ring can be formed through a cyclization reaction with hydrazine derivatives.
Bromination: The triazole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group to the triazole ring, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromine atoms to hydrogen.
Substitution: The bromine atoms on the triazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of triazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Lacks the bromine atoms, which may affect its reactivity and biological activity.
1-(4-chlorophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone: Substituted with chlorine instead of bromine, potentially leading to different chemical properties.
1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone: Methyl groups instead of bromine, affecting its steric and electronic properties.
Uniqueness
The presence of both bromine atoms and the chlorophenyl group in 1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one makes it unique in terms of its reactivity and potential applications. The bromine atoms can participate in various substitution reactions, while the chlorophenyl group can influence the compound’s overall stability and biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(3,5-dibromo-1,2,4-triazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2ClN3O/c11-9-14-10(12)16(15-9)5-8(17)6-1-3-7(13)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJCGDKNQSFBEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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